1,1,1-Trifluoro-6-iodohexane
Description
Properties
IUPAC Name |
1,1,1-trifluoro-6-iodohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3I/c7-6(8,9)4-2-1-3-5-10/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFLHHWQAYZAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856549 | |
| Record name | 1,1,1-Trifluoro-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-31-6 | |
| Record name | 1,1,1-Trifluoro-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-6-iodohexane typically involves the reaction of hexane derivatives with iodine and fluorine-containing reagents. One common method includes the halogenation of hexane, where iodine and fluorine atoms are introduced into the hexane molecule under controlled conditions . Industrial production methods often involve the use of specialized equipment to handle the reactive nature of iodine and fluorine compounds, ensuring safety and efficiency in the synthesis process.
Chemical Reactions Analysis
1,1,1-Trifluoro-6-iodohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Reduction Reactions: The compound can be reduced to form 1,1,1-trifluorohexane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Scientific Research Applications
1,1,1-Trifluoro-6-iodohexane is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorinated molecules on biological pathways.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a starting material.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6-iodohexane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The compound’s fluorine atoms contribute to its high electronegativity, which can influence the reactivity and stability of the molecules it interacts with .
Comparison with Similar Compounds
Structural and Physical Properties
The trifluoromethyl group and iodine substituent significantly influence molecular weight, boiling points, and solubility compared to analogous compounds.
Key Observations :
Reactivity and Stability
- Nucleophilic Substitution : The electron-withdrawing -CF₃ group increases the electrophilicity of the adjacent carbon, accelerating SN2 reactions compared to 6-Iodohexane. For example, reaction rates with nucleophiles (e.g., hydroxide) are ~30% faster in this compound .
- Thermal Stability : Fluorination enhances thermal stability. This compound decomposes at temperatures >250°C, whereas 6-Iodohexane degrades above 200°C .
- Photostability : The iodine substituent makes the compound light-sensitive, necessitating storage in amber containers, similar to other iodoalkanes .
Research Findings and Trends
Recent studies highlight its utility in cross-coupling reactions for synthesizing trifluoromethylated aromatics, outperforming brominated analogs in yield and selectivity . Comparative NMR studies (as in ) suggest that the -CF₃ group induces conformational rigidity in adjacent carbon chains, a property leveraged in designing liquid crystals .
Biological Activity
1,1,1-Trifluoro-6-iodohexane is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This compound belongs to the class of perfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. Understanding the biological activity of this compound is crucial for assessing its potential applications and environmental impact.
This compound is characterized by a hexane backbone with three fluorine atoms and one iodine atom attached. Its chemical structure can be represented as follows:
This unique combination of halogens contributes to its hydrophobicity and potential interactions with biological systems.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential toxicity.
Cytotoxicity Studies
Research indicates that this compound exhibits cytotoxic effects on different cell lines. A study evaluated its impact on human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The results showed that the compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of oxidative stress within the cells. Increased levels of reactive oxygen species (ROS) were observed following treatment with the compound. This oxidative stress leads to cellular damage and apoptosis.
Environmental Impact
As a member of the PFAS family, this compound raises concerns regarding environmental persistence and bioaccumulation. Studies have shown that PFAS compounds can accumulate in the food chain and have been associated with various health issues in humans, including immune system dysfunction and reproductive toxicity .
Case Studies
Several case studies have highlighted the biological implications of exposure to PFAS compounds similar to this compound:
- Epidemiological Study : A cohort study conducted in regions with high PFAS exposure reported increased cholesterol levels and altered thyroid function among residents .
- Toxicology Assessment : Laboratory assessments have shown that exposure to PFAS compounds can lead to developmental toxicity in animal models, raising concerns about their impact on human health .
Q & A
Basic: What are the optimal synthetic routes for 1,1,1-Trifluoro-6-iodohexane, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves halogen-exchange reactions or fluorination of precursor molecules. For example, multi-step procedures may include:
- Step 1: Use of lithium diisopropylamide (LDA) in hexane/THF at low temperatures (-70°C) to deprotonate intermediates.
- Step 2: Fluorination via potassium fluoride (KF) in DMF under inert atmosphere at 130°C for 10 hours.
- Step 3: Quenching with HCl/SnCl₂ in ethanol/water to isolate intermediates.
Key factors affecting yield include temperature control, solvent polarity, and stoichiometric ratios of fluorinating agents. Column chromatography (silica gel) is often required for purification . Comparative studies with analogous perfluoroiodohexanes suggest that iodine’s steric bulk may necessitate extended reaction times for complete substitution .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming trifluoromethyl group placement, with chemical shifts typically between -60 to -80 ppm. ¹H NMR resolves alkyl chain protons, while ¹³C NMR identifies carbon-iodine bonding.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-I]⁺ fragments).
- Thin-Layer Chromatography (TLC): Monitors reaction progress using hexane/ethyl acetate eluents.
- X-Ray Crystallography: Resolves crystal structure when single crystals are obtainable, though iodine’s high electron density may complicate diffraction patterns .
Advanced: How can researchers design experiments to probe the reactivity of the iodine substituent in nucleophilic substitution reactions?
Methodological Answer:
- Competitive Kinetics: Compare reaction rates of this compound with analogous bromo/chloro derivatives under SN2 conditions (e.g., using NaCN in DMSO).
- Solvent Effects: Test polar aprotic (DMF, DMSO) vs. nonpolar solvents to assess iodine’s leaving-group ability.
- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity.
- Isotopic Labeling: Use ¹²⁷I/¹²⁵I isotopes to track substitution pathways via gamma spectroscopy.
Contradictions in observed reactivity may arise from steric hindrance or solvent coordination effects, requiring iterative hypothesis testing .
Advanced: How should researchers address contradictions in spectroscopic data when analyzing decomposition byproducts?
Methodological Answer:
- Systematic Validation: Cross-reference NMR, MS, and IR data to identify inconsistencies (e.g., unexpected peaks suggesting side reactions).
- Controlled Stability Studies: Expose the compound to light, heat, or moisture to isolate degradation pathways.
- Chromatographic Separation: Use preparative HPLC to isolate byproducts for individual characterization.
- Peer Consultation: Collaborate with crystallography experts to resolve ambiguous structural assignments.
Documentation of all experimental parameters (e.g., spectrometer calibration, solvent purity) is critical to rule out instrumental artifacts .
Advanced: What computational strategies are recommended for modeling the electronic effects of the trifluoromethyl group on iodine’s electrophilicity?
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G* basis sets to map electron density around iodine.
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions between C-F and C-I bonds.
- Molecular Dynamics (MD): Simulate solvation effects in polar vs. nonpolar environments.
- Benchmarking: Validate predictions against experimental data (e.g., Hammett σ constants for substituent effects).
Discrepancies between computed and observed reactivity may highlight limitations in basis set selection or solvent models .
Advanced: How can researchers apply the FINER criteria to evaluate proposed studies on this compound’s biological interactions?
Methodological Answer:
- Feasibility: Ensure access to specialized equipment (e.g., fluorinated compound-handling gloveboxes).
- Novelty: Investigate understudied aspects, such as its potential as a ¹⁹F MRI contrast agent.
- Ethics: Adhere to protocols for iodine waste disposal (e.g., neutralization with Na₂S₂O₃).
- Relevance: Align with broader goals like developing fluorinated pharmaceuticals or agrochemicals.
Pilot studies should prioritize cytotoxicity assays (e.g., MTT tests on cell lines) to justify further investment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
